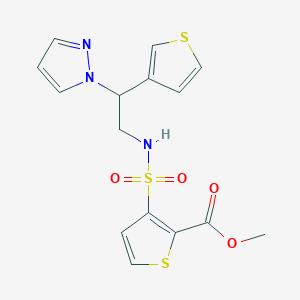![molecular formula C20H23FN6O3S B2488676 2-(4-fluorophenoxy)-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 941942-15-0](/img/structure/B2488676.png)
2-(4-fluorophenoxy)-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar pyrazole-acetamide derivatives involves techniques like infrared spectrophotometry, nuclear magnetic resonance spectroscopy, and mass spectrometry (Chkirate et al., 2019). Other compounds, such as biolabile 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides, have been synthesized for their antibacterial and antifungal activities, highlighting a similar approach that could be applicable (Kanagarajan et al., 2010).
Molecular Structure Analysis
The molecular structure of pyrazole-acetamide derivatives, akin to our compound of interest, can be analyzed through X-ray crystallography, providing detailed insights into their structural geometry (Chkirate et al., 2019).
Chemical Reactions and Properties
Compounds similar to 2-(4-fluorophenoxy)-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide exhibit various chemical reactions. For example, reactions with hydrazonoyl halides can lead to the synthesis of triazolino[4,3‑a]pyrimidines, pyrazolo[3,4‑d]pyridazines, among others, demonstrating the versatility of these compounds in chemical synthesis (Abdelhamid & Al-Atoom, 2006).
Physical Properties Analysis
The physical properties of similar compounds are characterized using techniques like NMR, IR, and mass spectrometry. These methods help in understanding the physical behavior and stability of such compounds under various conditions (Kanagarajan et al., 2010).
Chemical Properties Analysis
The chemical properties of compounds like this compound can be deduced from their reactivity patterns, stability, and interaction with other chemicals. Studies on similar compounds demonstrate various chemical behaviors and reactivities, contributing to a broader understanding of their properties (Abdelhamid & Al-Atoom, 2006).
Applications De Recherche Scientifique
Antitumor Activity
- Synthesis and Antitumor Evaluation: A series of derivatives related to 2-(4-fluorophenoxy)-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide demonstrated mild to moderate antitumor activity against human breast adenocarcinoma cell line MCF7, indicating potential applications in cancer research (El-Morsy, El-Sayed, & Abulkhair, 2017).
Insecticidal and Herbicidal Activities
- Synthesis and Insecticidal Assessment: Similar compounds were synthesized and evaluated for insecticidal properties, showing effectiveness against the cotton leafworm, Spodoptera littoralis. This suggests potential applications in agricultural pest control (Fadda et al., 2017).
- Herbicidal Activity: Derivatives of pyrazolo[3,4-d]pyrimidine, closely related to this compound, demonstrated herbicidal activity against certain plant species, indicating potential use in weed control (Luo et al., 2017).
Antimicrobial Activity
- Synthesis and Antimicrobial Evaluation: Compounds with a structure similar to the specified compound were synthesized and showed significant antimicrobial activity. This suggests potential use in developing new antimicrobial agents (Khobragade et al., 2010).
Neuroinflammation Imaging
- PET Imaging Ligands: Novel pyrazolo[1,5-a]pyrimidines, structurally related to this compound, have been synthesized and evaluated as ligands for the translocator protein 18 kDa (TSPO). These compounds could be used for in vivo PET imaging of neuroinflammation, indicating potential applications in neuroscientific research and diagnostics (Damont et al., 2015).
Propriétés
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN6O3S/c1-31-20-24-18(26-8-10-29-11-9-26)16-12-23-27(19(16)25-20)7-6-22-17(28)13-30-15-4-2-14(21)3-5-15/h2-5,12H,6-11,13H2,1H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUJHXQIEZKVSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CCNC(=O)COC3=CC=C(C=C3)F)C(=N1)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2488594.png)

![4,4,4-Trifluoro-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]butan-1-one](/img/structure/B2488596.png)

![Cyclohexyl(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2488599.png)
![1-(3-fluorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide](/img/structure/B2488600.png)


![N-methyl-1-[4-(3,3,3-trifluoropropoxy)phenyl]methanamine](/img/structure/B2488604.png)

![1-(4-Tert-butylphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea](/img/structure/B2488609.png)

![N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]-3,4,5-trimethoxybenzohydrazide](/img/structure/B2488616.png)